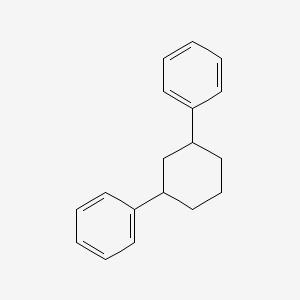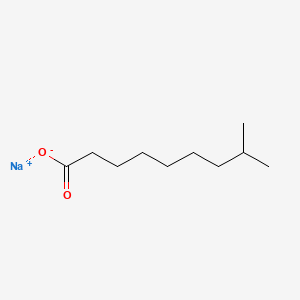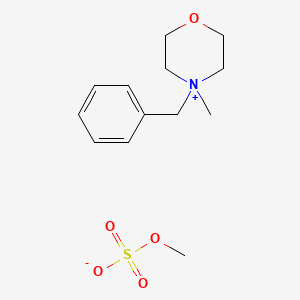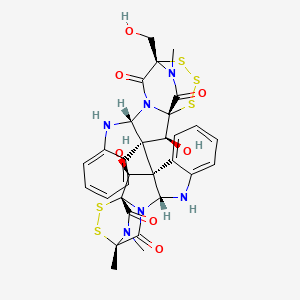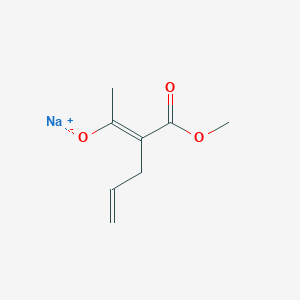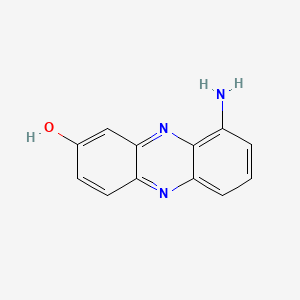
Cholest-5-en-3beta-yl p-butoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholest-5-en-3beta-yl p-butoxybenzoate is a chemical compound with the molecular formula C38H58O3 It is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with p-butoxybenzoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl p-butoxybenzoate typically involves the esterification of cholesterol with p-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
化学反应分析
Types of Reactions
Cholest-5-en-3beta-yl p-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
科学研究应用
Cholest-5-en-3beta-yl p-butoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studies of esterification and other organic reactions.
Biology: The compound can be used in studies of membrane biology and cholesterol metabolism, given its structural similarity to cholesterol.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a component in formulations for treating cholesterol-related disorders.
Industry: It may be used in the development of new materials, such as liquid crystals or polymers, due to its unique structural properties.
作用机制
The mechanism of action of cholest-5-en-3beta-yl p-butoxybenzoate depends on its specific application. In biological systems, it may interact with cell membranes or enzymes involved in cholesterol metabolism. The ester group can be hydrolyzed by esterases, releasing cholesterol and p-butoxybenzoic acid, which can then participate in further biochemical pathways.
相似化合物的比较
Similar Compounds
Cholest-5-en-3beta-yl p-methoxybenzoate: Similar in structure but with a methoxy group instead of a butoxy group.
Cholest-5-en-3beta-yl p-nitrobenzoate: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Cholest-5-en-3beta-yl 3’,5’-dinitrobenzoate:
Uniqueness
Cholest-5-en-3beta-yl p-butoxybenzoate is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interactions with biological systems. This makes it a valuable compound for specific research applications where these properties are advantageous.
属性
CAS 编号 |
41484-52-0 |
|---|---|
分子式 |
C38H58O3 |
分子量 |
562.9 g/mol |
IUPAC 名称 |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-butoxybenzoate |
InChI |
InChI=1S/C38H58O3/c1-7-8-24-40-30-15-12-28(13-16-30)36(39)41-31-20-22-37(5)29(25-31)14-17-32-34-19-18-33(27(4)11-9-10-26(2)3)38(34,6)23-21-35(32)37/h12-16,26-27,31-35H,7-11,17-25H2,1-6H3/t27-,31+,32?,33-,34?,35?,37+,38-/m1/s1 |
InChI 键 |
GFMITXRJKIEHCN-ZPNBHVAPSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
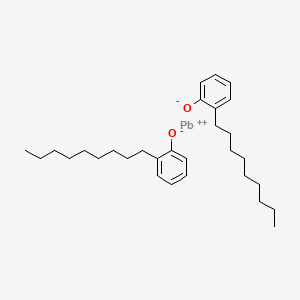
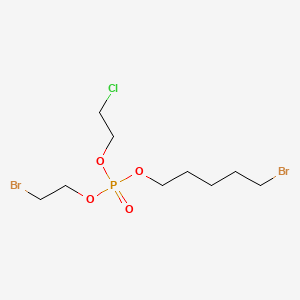
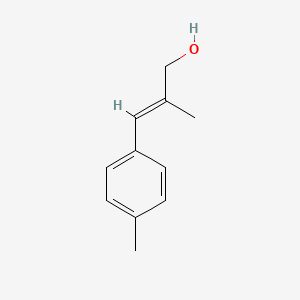
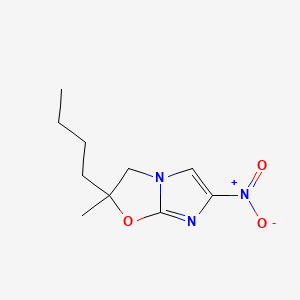
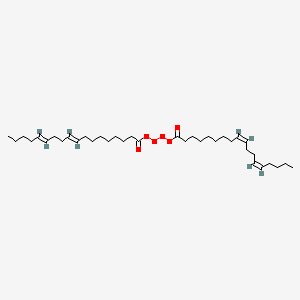
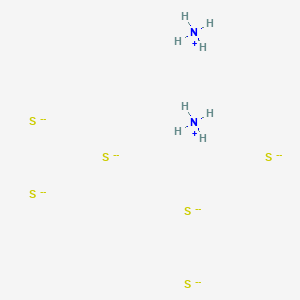
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)
